2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (CAS 120511-84-4), commonly recognized as Anastrozole Impurity C, is a highly reactive, sterically hindered benzylic bromide functioning as the terminal building block in the synthesis of the aromatase inhibitor Anastrozole. The molecule features a central phenyl ring substituted with two bulky alpha,alpha-dimethylacetonitrile groups, which provide critical metabolic stability and target-binding geometry in the final active pharmaceutical ingredient (API). From a procurement perspective, the compound's value is defined by the high electrophilicity of its benzylic bromide moiety, which facilitates the challenging S_N2 displacement by 1,2,4-triazole. Procuring this intermediate in an isolated, high-purity form is the primary industrial strategy to bypass the severe over-bromination issues and downstream chromatographic bottlenecks associated with earlier-stage precursors [1].
Substituting the isolated bromomethyl compound with its chloromethyl analog (CAS 120511-91-3) or attempting to generate the bromide in situ from 3,5-bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0) fundamentally compromises the synthesis. The chloromethyl analog possesses a significantly poorer leaving group, which struggles against the steric hindrance of the meta-positioned gem-dimethyl groups during triazole alkylation, leading to prolonged reaction times, lower yields, and increased formation of the inactive iso-anastrozole (4H-1,2,4-triazole) isomer [1]. Conversely, starting from the unbrominated toluene precursor and performing in situ Wohl-Ziegler bromination typically generates 15–20% of a dibrominated impurity (benzal bromide) [2]. This over-bromination forces manufacturers to rely on costly, unscalable flash chromatography to achieve the >99.9% API purity required for regulatory approval, making isolated CAS 120511-84-4 the only viable choice for streamlined, chromatography-free scale-up [2].
The synthesis of Anastrozole requires the N-alkylation of 1,2,4-triazole, a reaction heavily impeded by the steric bulk of the two alpha,alpha-dimethylacetonitrile groups. The bromomethyl intermediate (CAS 120511-84-4) provides a highly reactive electrophilic center that enables rapid coupling under mild basic conditions. In contrast, the chloromethyl analog (CAS 120511-91-3) exhibits significantly slower kinetics due to the higher bond dissociation energy of the C-Cl bond. Patent literature demonstrates that utilizing the chloromethyl intermediate often results in poor overall yields and requires prolonged reflux, which exacerbates the formation of the unwanted iso-anastrozole isomer to levels exceeding 1.0% [1]. By employing the bromomethyl compound, manufacturers achieve higher conversion rates and can restrict the iso-anastrozole impurity, facilitating easier downstream purification [1].
| Evidence Dimension | Leaving group reactivity and isomer control |
| Target Compound Data | Bromomethyl intermediate enables high-yield triazole coupling with controlled iso-anastrozole formation. |
| Comparator Or Baseline | Chloromethyl analog (CAS 120511-91-3) leads to sluggish kinetics and >1.0% iso-anastrozole under standard conditions. |
| Quantified Difference | Significant reduction in reaction time and isomeric impurity burden. |
| Conditions | N-alkylation of sodium 1,2,4-triazole in polar aprotic solvents (e.g., DMF or acetonitrile). |
Procuring the bromomethyl intermediate prevents the yield losses and extended cycle times associated with the less reactive chloride, directly improving API throughput.
A common industrial pitfall is the in situ generation of the bromomethyl intermediate from 3,5-bis(2-cyanoprop-2-yl)toluene. This unpurified route inevitably leads to over-bromination, generating 15-20% of the dibrominated impurity (3,5-bis(2-cyanoprop-2-yl)benzal bromide). Procuring isolated, high-purity CAS 120511-84-4 (≥96% HPLC purity) completely bypasses this issue. Process chemistry data indicates that starting with the isolated bromo intermediate reduces the over-bromination impurity burden from up to 20% down to strictly controlled, negligible levels [1]. This massive reduction in upstream impurities is the critical factor that allows the final Anastrozole API to reach 99.9% purity without the need for complex separation techniques [1].
| Evidence Dimension | Upstream impurity profile (dibromo derivative) |
| Target Compound Data | Isolated CAS 120511-84-4 (≥96% purity) contains negligible dibromo impurity. |
| Comparator Or Baseline | In situ generation from toluene precursor yields 15-20% dibromo impurity. |
| Quantified Difference | ~15-20% absolute reduction in critical process impurities. |
| Conditions | Comparison of isolated intermediate procurement vs. in situ Wohl-Ziegler bromination (NBS/benzoyl peroxide). |
Bypassing the in situ bromination step by purchasing the isolated intermediate saves manufacturers from severe yield penalties and regulatory impurity failures.
The most significant procurement advantage of isolated 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is its impact on final API purification. When using crude or chloromethyl-based routes, the resulting Anastrozole crude mixture contains high levels of unreacted starting material and iso-anastrozole, necessitating industrial-scale flash chromatography—a process that is solvent-intensive, expensive, and difficult to scale [1]. By utilizing the isolated bromomethyl intermediate, the coupling reaction proceeds cleanly enough that the final Anastrozole API can be purified to >99.9% HPLC purity using only selective extraction and crystallization (e.g., in cyclohexane or aqueous alcohols). This eliminates the chromatographic bottleneck entirely, drastically reducing the cost of goods sold (COGS) for generic manufacturers [1].
| Evidence Dimension | Final API purification requirements |
| Target Compound Data | Achieves >99.9% API purity via simple crystallization. |
| Comparator Or Baseline | Crude/in situ or chloromethyl routes require flash chromatography. |
| Quantified Difference | 100% elimination of industrial chromatography steps. |
| Conditions | Industrial scale-up of Anastrozole API synthesis. |
Eliminating chromatography from the API manufacturing process removes the largest bottleneck in commercial scale-up, making the isolated bromide the most cost-effective starting material.
The primary industrial application for CAS 120511-84-4 is as the terminal precursor in the commercial synthesis of the breast cancer drug Anastrozole. Because it avoids the 15-20% dibromo impurity associated with in situ bromination and provides superior reactivity compared to the chloromethyl analog, procuring this isolated intermediate is essential for generic manufacturers aiming to produce >99.9% pure API via chromatography-free crystallization routes [1].
Beyond Anastrozole, the compound serves as a rigid, sterically hindered building block for developing next-generation aromatase and dual aromatase-steroid sulfatase inhibitors. The high electrophilicity of the benzylic bromide allows for efficient coupling with various functionalized triazoles or other nitrogen heterocycles, while the gem-dimethyl groups provide structural rigidity and metabolic resistance necessary for advanced structure-activity relationship (SAR) studies [2].
As Anastrozole EP Impurity C, this compound is heavily utilized in analytical chemistry and quality control laboratories. It is required as a reference standard for HPLC and GC-MS method development to monitor the degradation and synthetic impurity profile of Anastrozole API batches, ensuring compliance with stringent pharmacopeial limits for process-related impurities [3].
Irritant